molecular formula C13H26N2 B5241196 1'-propyl-1,4'-bipiperidine

1'-propyl-1,4'-bipiperidine

Cat. No.: B5241196
M. Wt: 210.36 g/mol
InChI Key: VPKGVZNASXJVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Propyl-1,4’-bipiperidine is a bicyclic amine derivative featuring two piperidine rings connected at their 1- and 4’-positions, with a propyl substituent at the 1’-position. Its systematic IUPAC name is 1’-Propyl-[1,4’-bipiperidine]-3-carboxylic acid (CAS: 883546-29-0), though it is also referred to by synonyms such as 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylic acid and ZINC19735730 . The compound’s structure combines the rigidity of the bipiperidine scaffold with the hydrophobic propyl chain, which may influence its solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

4-piperidin-1-yl-1-propylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-8-14-11-6-13(7-12-14)15-9-4-3-5-10-15/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGVZNASXJVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4’-bipiperidine scaffold is a versatile pharmacophore, with modifications at the 1’-position significantly altering physicochemical and biological properties. Below is a comparative analysis of 1’-propyl-1,4’-bipiperidine and key analogs:

Table 1: Structural and Functional Comparison of 1,4’-Bipiperidine Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Pharmacological Activity Stability/Solubility Insights Reference(s)
1’-Propyl-1,4’-bipiperidine 1’-Propyl group; 3-carboxylic acid C₁₄H₂₆N₂O₂ Not explicitly reported Propyl enhances hydrophobicity
Pipamperone 1’-(3-(p-fluorobenzoyl)propyl) C₂₁H₃₀FN₃O₂ Antipsychotic (D₄ receptor antagonist) High plasma stability; oral bioavailability
Clocapramine 1’-(3-(3-chlorodibenzazepinyl)propyl) C₂₈H₃₆ClN₃O Neuroleptic (dopamine/serotonin modulation) Metabolically stable; long half-life
SCH 351125 1’-(2,4-dimethylnicotinamide N-oxide) C₂₇H₃₄BrN₃O₂ CCR5 antagonist (anti-HIV) Oral bioavailability >80% in primates
Carpipramine Maleate 1’-(3-(dibenzazepinyl)propyl) C₂₈H₃₈N₄O·C₄H₄O₄ Antidepressant Salt form improves aqueous solubility

Pharmacological Diversity

  • Antiviral Applications : SCH 351125, a 1,4’-bipiperidine-derived CCR5 antagonist, inhibits HIV-1 entry with IC₅₀ < 1 nM . Its 2,4-dimethylnicotinamide substituent optimizes binding to the CCR5 transmembrane domain, a structural insight relevant to designing 1’-propyl analogs for viral entry inhibition.
  • Neuropsychiatric Applications : Pipamperone’s D₄ antagonism enhances SSRI efficacy in mood disorders, while Clocapramine’s dibenzazepine moiety broadens its neuroleptic profile . The absence of aromatic systems in 1’-propyl-1,4’-bipiperidine may reduce CNS penetration, redirecting utility toward peripheral targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.